tert-Butyl 4-benzylpiperazine-1-carboxylate
Overview
Description
1-Boc-(4-benzyl)piperazine is an heterocyclic building block.
Scientific Research Applications
Synthesis of Protein Tyrosine Kinase Inhibitors
- Key Application: "tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate" is an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process involves a series of steps, starting from 4-methylpyridinium, and includes SN2 substitution, borohydride reduction, and oxidation, leading to the target product (Chen Xin-zhi, 2011).
Anticancer Drug Development
- Key Application: "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" is an important intermediate for small molecule anticancer drugs. The synthesis from piperidin-4-ylmethanol includes nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound is part of many anticancer drugs and has potential applications in treating depression and cerebral ischemia (Binliang Zhang et al., 2018).
Stereoselective Syntheses
- Key Application: "tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate" and its derivatives are used in stereoselective syntheses. These compounds react with L-selectride in anhydrous tetrahydrofuran to give cis isomers, which are further modified through Mitsunobu reaction and alkaline hydrolysis to afford trans isomers (V. Boev et al., 2015).
Synthesis of Biologically Active Benziimidazole Compounds
- Key Application: "tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate" is synthesized as an intermediate for biologically active benziimidazole compounds. The synthesis involves amination of 4-iodo-2-methyl-6-nitroaniline using cost-effective catalysts (Liu Ya-hu, 2010).
Development of Polymer Materials
- Key Application: The synthesis of "4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene" and "1,2-bis(4-aminophenoxy)-4- tert -butylbenzene" led to the development of new polyamides with thermal stability, flexibility, and solubility in various solvents. These materials are significant for producing transparent, flexible, and tough films (S. Hsiao et al., 2000).
CCR2 Antagonists Development
- Key Application: The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a critical intermediate for CCR2 antagonists, involves an iodolactamization step. This demonstrates its application in drug development (C. Campbell et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including various receptors and enzymes .
Mode of Action
It’s known that 1-boc-piperazine undergoes buchwald-hartwig coupling reactions with aryl halides . This reaction is a key step in the synthesis of many bioactive molecules, suggesting that the compound could interact with its targets through a similar mechanism .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways, including those related to neurotransmission .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, including antimicrobial, antitubercular, antidepressant, anticancer, antileishmanial, and antihela activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tert-Butyl 4-benzylpiperazine-1-carboxylate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
tert-butyl 4-benzylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSMUYEAWMYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342772 | |
Record name | 1-Boc-(4-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57260-70-5 | |
Record name | 1-Boc-(4-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-benzylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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